molecular formula C19H18FN3O2S2 B11371705 N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide

Cat. No.: B11371705
M. Wt: 403.5 g/mol
InChI Key: MODBVXIYZXXSKD-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a sulfanyl-linked 4-fluorophenylamino-oxoethyl substituent at the 2-position and a butanamide group at the 6-position of the benzothiazole core. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the sulfanyl and amide moieties contribute to hydrogen bonding and target interactions .

Properties

Molecular Formula

C19H18FN3O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide

InChI

InChI=1S/C19H18FN3O2S2/c1-2-3-17(24)22-14-8-9-15-16(10-14)27-19(23-15)26-11-18(25)21-13-6-4-12(20)5-7-13/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,24)

InChI Key

MODBVXIYZXXSKD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide moiety under mild conditions to avoid decomposition of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide exhibits significant anticancer properties. Its mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited the growth of melanoma, leukemia, and breast cancer cells. The compound's activity was assessed using standard MTT assays, revealing IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis, which showed increased Annexin V positive cells upon treatment with the compound .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although further research is needed to fully characterize its efficacy .

Mechanism of Action

The mechanism of action of N-[2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we analyze key analogs from recent literature:

Structural Analogues and Activity Profiles

Compound Name/ID Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzothiazole - 2-sulfanyl-(4-fluorophenylamino-oxoethyl)
- 6-butanamide
Hypothesized: MMP-9 inhibition, anti-inflammatory
3c (N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide) Hexahydroquinazoline - 4-butanamide
- 2-sulfanyl-hexahydroquinazolin-4-one
MMP-9 hemopexin-like domain (Kd = 320 nM)
7A4 () Thiadiazole + Quinazolinone - 1,3,4-thiadiazole
- 3-methyl-3,4-dihydroquinazolin-4-one
Not specified (yield: 60%)
Most active compound () 1,4-Dihydropyridine - 2-furyl
- 5-cyano
- 3,5-dimethylphenylamino-oxoethyl-sulfanyl
Anti-inflammatory (2.9× efficacy vs. nimesulide)

Key Observations

  • Target Compound vs. 3c: Both share the 4-fluorophenyl and butanamide motifs.
  • Anti-inflammatory Potential: The 1,4-dihydropyridine derivative () outperforms nimesulide in edema reduction, suggesting that the sulfanyl group and aromatic substituents (e.g., furyl, dimethylphenyl) are critical for activity. The target compound’s 4-fluorophenyl and benzothiazole groups may similarly enhance anti-inflammatory effects but require empirical validation .
  • Synthetic Feasibility: Compound 7A4 () achieves 60% yield, indicating that thiadiazole-quinazolinone hybrids are synthetically accessible. The target compound’s benzothiazole core may require optimized coupling steps due to steric hindrance from the butanamide group .

Detailed Research Findings

Molecular Interactions

  • MMP-9 Binding : The butanamide group in 3c facilitates hydrogen bonding with the hemopexin-like domain of proMMP-9. The target compound’s benzothiazole core may engage in π-π stacking with hydrophobic residues, enhancing affinity .
  • Anti-inflammatory Mechanism : Sulfanyl-linked aromatic systems (e.g., in ) disrupt COX-2 signaling. The 4-fluorophenyl group in the target compound could similarly modulate prostaglandin synthesis .

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated analogs, improving membrane permeability .
  • Solubility : The butanamide moiety may enhance aqueous solubility relative to shorter-chain amides (e.g., acetamide derivatives in ) .

Biological Activity

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]butanamide is a complex organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure combines elements that are known to interact with various biological targets, potentially leading to therapeutic applications.

PropertyValue
Molecular Formula C23H18FN3O3S2
Molecular Weight 467.5 g/mol
IUPAC Name N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-butanamide
InChI Key XQTPPLCBRDHYLF-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The benzothiazole moiety is known for its ability to modulate enzyme activity, and the presence of the fluorinated aniline group may enhance its binding affinity and selectivity towards these targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of related compounds within the benzothiazole family. For instance, derivatives have shown significant inhibitory effects on tumor cell lines, indicating that this compound may also exhibit similar properties. In vitro assays demonstrated that certain benzothiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells, suggesting a potential mechanism for their antitumor efficacy .

Inhibition of Enzymatic Activity

The compound's structural features suggest it could act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. For example, related compounds have shown selectivity for HDAC3 with IC50 values in the nanomolar range, indicating that this compound might similarly affect HDAC activity .

Antimicrobial Properties

Benzothiazole derivatives have been documented to possess antimicrobial activities against various pathogens. The introduction of sulfur-containing groups like those in this compound can enhance these properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens .

Case Study 1: Antitumor Efficacy

A study investigating the antiproliferative effects of benzothiazole derivatives on HepG2 liver cancer cells reported an IC50 value of 1.30 μM for a closely related compound. This suggests that this compound may exhibit comparable or enhanced antitumor activity .

Case Study 2: HDAC Inhibition

In another research effort focused on HDAC inhibitors, compounds structurally similar to this compound were found to selectively inhibit HDAC3 with significant effects on cell viability and apoptosis induction in cancer cell lines .

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